molecular formula C11H14FNO B13343816 ((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine

((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine

Cat. No.: B13343816
M. Wt: 195.23 g/mol
InChI Key: OIZFXYSPARMPIP-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine: is a chiral compound that features a tetrahydrofuran ring substituted with a fluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the tetrahydrofuran ring.

    Amination: The final step involves introducing the amine group, which can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine: can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the fluorophenyl group to a phenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while substitution of the fluorine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine: has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the tetrahydrofuran ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine: can be compared with other similar compounds, such as:

    ((2S,4R)-4-Phenyl)tetrahydrofuran-2-yl)methanamine: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    ((2S,4R)-4-(3-Chlorophenyl)tetrahydrofuran-2-yl)methanamine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.

    ((2S,4R)-4-(3-Methylphenyl)tetrahydrofuran-2-yl)methanamine: The presence of a methyl group instead of fluorine can lead to different steric and electronic effects.

The uniqueness of This compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

[(2S,4R)-4-(3-fluorophenyl)oxolan-2-yl]methanamine

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7,13H2/t9-,11-/m0/s1

InChI Key

OIZFXYSPARMPIP-ONGXEEELSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1CN)C2=CC(=CC=C2)F

Canonical SMILES

C1C(COC1CN)C2=CC(=CC=C2)F

Origin of Product

United States

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